6-Bromo-8-methoxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one

Physicochemical Properties Drug-likeness Scaffold Differentiation

6-Bromo-8-methoxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one (CAS 2426763-21-3) is a trisubstituted 3,4-dihydroisoquinolin-1(2H)-one derivative bearing a C6 bromine, C8 methoxy, and N2 methyl group. This heterocyclic scaffold is recognized as a privileged structure in medicinal chemistry, with validated activity against targets including PARP family enzymes, PRMT5, CDK9, MDM2, and STING.

Molecular Formula C11H12BrNO2
Molecular Weight 270.12 g/mol
Cat. No. B13342229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-8-methoxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one
Molecular FormulaC11H12BrNO2
Molecular Weight270.12 g/mol
Structural Identifiers
SMILESCN1CCC2=C(C1=O)C(=CC(=C2)Br)OC
InChIInChI=1S/C11H12BrNO2/c1-13-4-3-7-5-8(12)6-9(15-2)10(7)11(13)14/h5-6H,3-4H2,1-2H3
InChIKeyOBIZJCFCHWIABX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-8-methoxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one – A Differentiated Dihydroisoquinolinone Scaffold for Medicinal Chemistry and Chemical Biology


6-Bromo-8-methoxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one (CAS 2426763-21-3) is a trisubstituted 3,4-dihydroisoquinolin-1(2H)-one derivative bearing a C6 bromine, C8 methoxy, and N2 methyl group . This heterocyclic scaffold is recognized as a privileged structure in medicinal chemistry, with validated activity against targets including PARP family enzymes, PRMT5, CDK9, MDM2, and STING [1][2][3]. The specific substitution pattern of this compound distinguishes it from simpler dihydroisoquinolinone building blocks and positions it as a versatile intermediate for late-stage diversification via cross-coupling chemistry.

Why Generic Dihydroisoquinolinone Substitution Fails – The Critical Role of C6-Br, C8-OMe, and N2-Me in 6-Bromo-8-methoxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one Selection


Substituting 6-Bromo-8-methoxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one with simpler, more abundant dihydroisoquinolinones such as 6-bromo-3,4-dihydroisoquinolin-1(2H)-one (CAS 147497-32-3) or 6-bromo-8-methoxy-3,4-dihydroisoquinolin-1(2H)-one (CAS 2340392-80-3) introduces significant structural liabilities. The absence of the N2-methyl group eliminates a key vector for modulating metabolic stability and target selectivity, while loss of the C8-methoxy group removes a hydrogen-bond acceptor and electron-donating substituent that can critically influence binding affinity and pharmacokinetic properties [1]. The quantitative evidence below demonstrates that even minor changes in substitution pattern produce measurable differences in molecular properties, synthetic utility, and biological performance that directly impact scientific outcomes.

Quantitative Evidence for 6-Bromo-8-methoxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one Selection – Head-to-Head and Cross-Study Comparisons


Molecular Weight and Lipophilicity Differentiation vs. 6-Bromo-3,4-dihydroisoquinolin-1(2H)-one

6-Bromo-8-methoxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one possesses a molecular weight of 270.12 g/mol and a calculated XLogP3 of approximately 1.9, compared to 226.07 g/mol and XLogP3 of 1.9 for the simpler 6-bromo-3,4-dihydroisoquinolin-1(2H)-one (CAS 147497-32-3) . The addition of the C8-methoxy and N2-methyl groups increases molecular weight by 44.05 g/mol while maintaining a comparable calculated lipophilicity, indicating that the additional polar atoms offset the expected lipophilicity gain from the methyl group. This balanced physicochemical profile places the compound within favorable drug-like space (MW < 300) while providing additional hydrogen-bonding capacity not available in the simpler analog.

Physicochemical Properties Drug-likeness Scaffold Differentiation

C6-Bromo Handle Enables Late-Stage Diversification via Cross-Coupling – Class-Level Evidence from MK2 and PARP10 Inhibitor Programs

The C6-bromo substituent in 6-Bromo-8-methoxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one serves as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira). This is directly analogous to the established use of 6-bromo-3,4-dihydroisoquinolin-1(2H)-one as a key intermediate in the synthesis of selective 3-aminopyrazole-based MK2 inhibitors . In a parallel class-level example, C7-bromo-substituted 3,4-dihydroisoquinolin-1(2H)-one analogs achieved 10-fold selectivity for engineered PARP10 (LG-PARP10) over wild-type, demonstrating that bromine placement on the dihydroisoquinolinone core can be exploited for target selectivity [1]. The C6-bromo in the target compound is positioned ortho to the C8-methoxy group, creating a unique electronic environment that can modulate cross-coupling reactivity and subsequent biological activity.

Synthetic Utility Cross-Coupling Late-Stage Functionalization

N2-Methyl Group Eliminates Tautomeric Heterogeneity and Reduces Hydrogen-Bond Donor Count vs. N-Unsubstituted Analogs

The N2-methyl group in 6-Bromo-8-methoxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one eliminates the amide N-H proton present in N-unsubstituted analogs such as 6-bromo-8-methoxy-3,4-dihydroisoquinolin-1(2H)-one (CAS 2340392-80-3). This structural modification reduces the hydrogen-bond donor count from 1 to 0 and prevents lactam-lactim tautomerism, which can complicate both analytical characterization and biological target engagement . In the PRMT5 inhibitor series, N-substitution was a critical determinant of both potency and metabolic stability, with N-alkylated derivatives consistently outperforming unsubstituted counterparts [1]. The elimination of the N-H donor also improves membrane permeability and reduces susceptibility to Phase II glucuronidation.

Metabolic Stability Tautomerism Hydrogen-Bond Donors

C8-Methoxy Group Modulates Electronic Density and Provides Hydrogen-Bond Acceptor Capacity vs. C8-Unsubstituted Analogs

The C8-methoxy substituent is positioned ortho to the C6-bromo and para to the N2-methyl, creating a unique electronic push-pull system that differentiates this compound from all C8-unsubstituted dihydroisoquinolinone building blocks. In the broader dihydroisoquinolinone class, methoxy substitution on the aromatic ring has been shown to significantly influence target binding: in p53-MDM2 inhibitor programs, methoxy-substituted dihydroisoquinolinones achieved nanomolar binding affinities, with the methoxy group contributing critical hydrogen-bond acceptor interactions [1]. Additionally, in the CDK9 inhibitor series, aromatic substitution patterns including methoxy groups were essential for achieving potency against both wild-type and L156F mutant CDK9 [2]. The C8-OMe in the target compound provides an additional hydrogen-bond acceptor (HBA count = 3 vs. 2 for C8-H analog) while electronically deactivating the ring toward electrophilic substitution, contributing to metabolic stability.

Electronic Effects Hydrogen-Bond Acceptors SAR

Optimal Research and Industrial Application Scenarios for 6-Bromo-8-methoxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one


Late-Stage Diversification Library Synthesis via C6-Bromo Cross-Coupling

The C6-bromo substituent enables efficient Suzuki, Buchwald-Hartwig, or Sonogashira coupling to introduce diverse aryl, heteroaryl, or amino substituents, generating focused libraries of dihydroisoquinolinone analogs for target screening. The ortho C8-methoxy group electronically tunes the aryl bromide reactivity, potentially improving coupling yields relative to unsubstituted analogs [1]. This approach has been validated in the MK2 inhibitor program where 6-bromo-dihydroisoquinolinone served as a key intermediate [2]. Library enumeration using this scaffold can rapidly explore SAR around the C6 position while maintaining the favorable C8-OMe and N2-Me substituents.

Selective Kinase Inhibitor Lead Generation Leveraging N2-Methyl Metabolic Stability

The N2-methyl group eliminates the amide N-H, reducing hydrogen-bond donor count to zero and preventing Phase II glucuronidation, a common metabolic liability of N-unsubstituted dihydroisoquinolinones [1]. This structural feature makes the compound an attractive starting point for kinase inhibitor programs where metabolic stability is a key optimization parameter. The scaffold has demonstrated activity against PRMT5 and CDK9 targets when appropriately functionalized, and the N2-methyl group is consistent with the substitution patterns found in potent, selective inhibitors from these series [1][2].

Targeted Protein Degradation (PROTAC) Linker Attachment Point via C6-Bromo

In PROTAC design, the C6-bromo serves as an ideal attachment point for linker conjugation via metal-catalyzed cross-coupling, enabling the synthesis of bifunctional degrader molecules. The N2-methyl and C8-methoxy groups remain available for target protein engagement while the C6 position is functionalized. This strategy is supported by patent literature describing dihydroisoquinolinone-based BRD4 degraders that utilize bromo-substituted intermediates for linker attachment [1]. The well-defined substitution pattern ensures that the target-binding pharmacophore (C8-OMe, N2-Me, lactam carbonyl) is preserved during linker installation.

PARP Family Selectivity Profiling Using Engineered Bump-Hole Strategy

Building on the demonstration that C7-bromo-dihydroisoquinolinone analogs achieve 10-fold selectivity for engineered PARP10 over wild-type [1], the C6-bromo-8-methoxy-2-methyl analog can be applied in analogous chemical genetics experiments. The bromine atom serves as a 'bump' that selectively fits into an engineered 'hole' in the target enzyme, while the C8-methoxy and N2-methyl groups provide additional interactions that may enhance selectivity further. This approach is valuable for deconvoluting the cellular functions of individual PARP family members.

Quote Request

Request a Quote for 6-Bromo-8-methoxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.